molecular formula C10H17NO B2767569 8-Methyl-2-azaspiro[4.5]decan-3-one CAS No. 1217862-78-6

8-Methyl-2-azaspiro[4.5]decan-3-one

Cat. No.: B2767569
CAS No.: 1217862-78-6
M. Wt: 167.252
InChI Key: MTJORIHKWFSACL-UHFFFAOYSA-N
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Description

8-Methyl-2-azaspiro[4.5]decan-3-one is a chemical compound with the CAS Number: 1217862-78-6 . It has a molecular weight of 167.25 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H17NO/c1-8-2-4-10(5-3-8)6-9(12)11-7-10/h8H,2-7H2,1H3,(H,11,12) . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Antiviral Activity

8-Methyl-2-azaspiro[4.5]decan-3-one derivatives have shown promise in antiviral research. A study by Apaydın et al. (2019) synthesized 1-thia-4-azaspiro[4.5]decan-3-one derivatives, finding several compounds that effectively inhibited human coronavirus 229E replication, highlighting their potential in antiviral drug development (Apaydın et al., 2019). Similarly, Apaydın et al. (2020) reported on spirothiazolidinone derivatives, which showed strong activity against influenza A/H3N2 virus, indicating the versatility of the spirothiazolidinone scaffold in creating new classes of antiviral molecules (Apaydın et al., 2020).

Potential in Alzheimer's Treatment

Tsukamoto et al. (1995) explored 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists for the treatment of dementia of Alzheimer's type. They synthesized various derivatives and found several compounds showing potent antiamnesic activity, suggesting their potential in Alzheimer's treatment (Tsukamoto et al., 1995).

Structural and Conformational Studies

Krueger et al. (2019) conducted a study on the crystal structures of cyclohexane-based γ-spirolactams, including 2-azaspiro[4.5]deca-1-ones. Their work provided insights into the configurations and conformations of these compounds, which can be critical for understanding their interactions in biological systems (Krueger et al., 2019).

Synthesis and Biological Activity

Several studies have focused on the synthesis of azaspiro[4.5]decanes and their biological activities. For instance, Wu et al. (1995) described the synthesis of both enantiomers of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]-decan-3-one, with the S-enantiomer showing significant M2-agonist activity (Wu et al., 1995). Martin‐Lopez and Bermejo (1998) discussed the synthesis of 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one from D,L-pipecolic acid derivatives, contributing to the understanding of spiro structural units in bioactive compounds (Martin‐Lopez & Bermejo, 1998).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

The primary targets of 8-Methyl-2-azaspiro[4.5]decan-3-one are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

The mode of action of 8-Methyl-2-azaspiro[4As research progresses, it is expected that more information about how this compound interacts with its targets will become available .

Biochemical Pathways

The specific biochemical pathways affected by 8-Methyl-2-azaspiro[4It has been suggested that this compound may have potential for the production of important biologically active compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial in determining the bioavailability of a compound, and further research is needed to fully understand these aspects of this compound .

Result of Action

The molecular and cellular effects of 8-Methyl-2-azaspiro[4As research progresses, it is expected that more information about the effects of this compound will become available .

Properties

IUPAC Name

8-methyl-2-azaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-8-2-4-10(5-3-8)6-9(12)11-7-10/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJORIHKWFSACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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